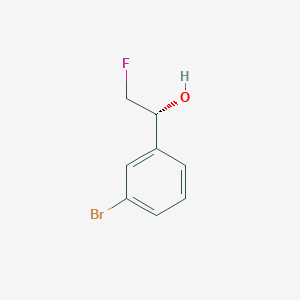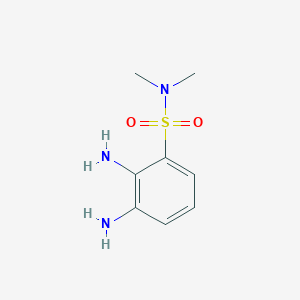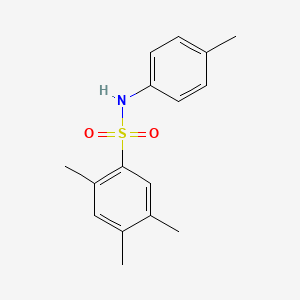
2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, also known as TMTB, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMTB is a white crystalline powder that is soluble in organic solvents and has a melting point of 184-186°C. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Nanotechnology
The structurally simple and widely accessible benzene-1,3,5-tricarboxamides (BTAs), with a closely related chemical structure to 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, have been identified as versatile ordering moieties in supramolecular chemistry. Their utility spans across various disciplines, including nanotechnology and polymer processing. Particularly, the self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature drive their applications in these fields. The adaptable nature of these building blocks promises a bright future in supramolecular applications, with the first commercial applications emerging and a range of potential uses in biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Environmental and Water Treatment
Advanced oxidation processes (AOPs) have been extensively investigated for the degradation of persistent pharmaceutically active contaminants in water. The review focuses on the removal efficiency of compounds by AOPs under various applied conditions and investigates the fate of these pharmaceuticals during advanced oxidation treatment. The study suggests the potential application of similar compounds, such as 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, in water treatment and highlights the challenges, including the formation of by-products that are often more persistent than the original contaminants (Alharbi & Price, 2017).
Nanotechnology and Environmental Monitoring
The worldwide use of engineered nanomaterials (ENM) leads to their release into the environment. Research on the environmental concentrations of various ENMs, including TiO2, ZnO, Ag, fullerenes, CNT, and CeO2, has been conducted. This research is crucial for understanding the impact of such materials, including derivatives of 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, on the environment. The review emphasizes the need for true validation of modeled values and the importance of trace analytical methods specific for ENM detection and quantification (Gottschalk, Sun, & Nowack, 2013).
Corrosion Inhibition
Research on compounds such as tolyltriazole, closely related to 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide, demonstrates their efficacy as corrosion inhibitors for metals like copper and brass in various corrosive environments. This suggests potential applications of 2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide in protective coatings and corrosion prevention strategies (Walker, 1976).
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-5-7-15(8-6-11)17-20(18,19)16-10-13(3)12(2)9-14(16)4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXJHXMCIHNPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethyl-N-p-tolyl-benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

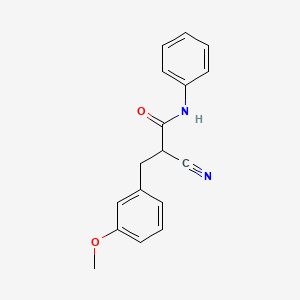
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)
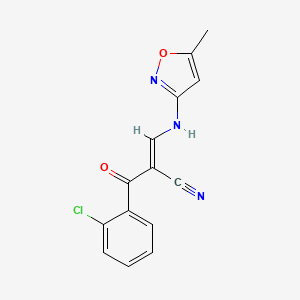
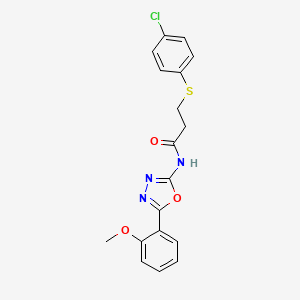
![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)


![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)
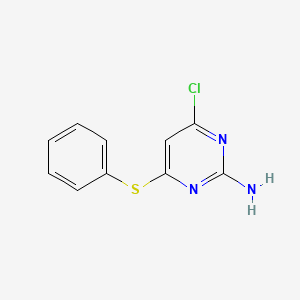
![2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2514725.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)
